N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide
Description
N-(2-(5-Acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 6-methoxy substitution on the indole core and a 2-(5-acetylthiophen-2-yl)ethyl group attached to the nitrogen atom of the carboxamide moiety. The compound’s structure combines a planar indole scaffold with a thiophene-acetyl side chain, which may confer unique electronic and steric properties relevant to pharmacological activity.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11(21)17-6-5-14(24-17)7-8-19-18(22)16-9-12-3-4-13(23-2)10-15(12)20-16/h3-6,9-10,20H,7-8H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPDWUMUIYTGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr synthesis is another method, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the acetyl group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying biological interactions and pathways.
Medicine: The compound’s potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest.
Industry: It may be used in the development of organic semiconductors or other advanced materials
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate its exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
The target compound’s closest analogs include indole-2-carboxamides with substitutions at the indole core, carboxamide nitrogen, or side chains. Key comparisons are summarized in Table 1 .
Table 1: Structural Comparison of Indole-2-Carboxamide Derivatives
Key Observations :
- Substitution Position : The 6-methoxy group in the target compound contrasts with the 5-methoxy or halogenated substitutions in analogs . Positional differences influence electron distribution and receptor binding.
- Carboxamide Modifications : The thiophene-acetyl side chain in the target compound introduces a heterocyclic, electron-deficient moiety compared to the benzoylphenyl () or methyl-phenyl groups (). This may enhance interactions with hydrophobic or π-π stacking domains in target proteins.
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Data
Key Observations :
- Metabolic Stability : The acetylated thiophene side chain may resist oxidative metabolism compared to halogenated or benzoyl groups, as thiophene rings are less prone to CYP450-mediated degradation.
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an indole core, a thiophene ring, and a carboxamide group, which contribute to its unique properties. The IUPAC name is N-[2-(5-acetylthiophen-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide, with a molecular formula of and a molecular weight of 342.4 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(5-acetylthiophen-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide |
| Molecular Formula | C18H18N2O3S |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 2034437-36-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method is the Gewald reaction, which allows for the formation of aminothiophene derivatives through the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially modulating enzyme activities or receptor bindings. This interaction may lead to various pharmacological effects such as anti-inflammatory or anticancer activities .
Pharmacological Properties
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. For instance:
- Anti-inflammatory Activity : Compounds containing indole and thiophene structures have been shown to inhibit pro-inflammatory cytokines in various models.
- Anticancer Potential : The indole moiety is known for its ability to induce apoptosis in cancer cells through multiple pathways .
Study on Anticancer Activity
A study investigated the anticancer properties of related indole derivatives, demonstrating that modifications in the structure could enhance cytotoxicity against human cancer cell lines. The study highlighted the importance of substituents on the indole ring in mediating these effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared to similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Suprofen | Nonsteroidal anti-inflammatory drug | Anti-inflammatory |
| Articaine | Dental anesthetic | Analgesic |
| This Compound | Indole-thiophene hybrid | Anticancer potential |
Q & A
Q. What are the key structural features of N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide, and how do they influence its reactivity?
The compound contains three critical moieties:
- 6-Methoxyindole core : The methoxy group at position 6 enhances electron density, affecting nucleophilic/electrophilic reactivity.
- Thiophene-acetyl group : The 5-acetylthiophen-2-yl moiety introduces π-conjugation and potential hydrogen-bonding interactions via the acetyl group.
- Carboxamide linker : The ethylcarboxamide bridge modulates solubility and facilitates interactions with biological targets.
These groups influence reactivity in coupling reactions (e.g., amide bond formation) and pharmacological activity. Structural analogs in demonstrate that acetylthiophene derivatives undergo nucleophilic substitution at the acetyl position, while the indole nitrogen participates in hydrogen bonding .
Q. What synthetic routes are commonly employed for preparing this compound?
A typical multi-step synthesis involves:
Indole-2-carboxylic acid derivatization : Start with 6-methoxy-1H-indole-2-carboxylic acid. Protect the indole nitrogen using alkylation or acylation.
Thiophene intermediate synthesis : Prepare 5-acetylthiophen-2-ylethylamine via Friedel-Crafts acetylation of thiophene, followed by ethylamine coupling (, Step 1a-3a) .
Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the indole-2-carboxylic acid derivative with the thiophene-ethylamine intermediate (similar to , Step 63-1) .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Key Intermediate | Reference |
|---|---|---|---|
| 1 | AcOH, reflux, 3–5 h | 5-Acetylthiophene | |
| 2 | EDC, DCM, RT | Carboxamide |
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral data should researchers expect?
- NMR Spectroscopy :
- ¹H NMR : Methoxy singlet (~δ 3.8 ppm), indole NH (~δ 10–12 ppm), acetyl methyl (~δ 2.5 ppm).
- ¹³C NMR : Carboxamide carbonyl (~δ 165–170 ppm), acetyl carbonyl (~δ 190–200 ppm).
- LC/MS : Expected [M+H]⁺ ~483 (calculated for C₁₉H₂₁N₂O₃S). Similar compounds in show LC/MS retention times ~3–4 min under reversed-phase conditions .
- IR Spectroscopy : Stretching bands for amide (1650 cm⁻¹) and acetyl (1700 cm⁻¹) groups.
Q. Table 2: Representative Spectral Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.5 (aromatic) | |
| LC/MS | m/z 386 ([M+H]⁺) |
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during multi-step synthesis, particularly in coupling reactions?
- Catalyst Selection : Use DMAP or HOAt to enhance coupling efficiency in amide formation (, Step 63-1) .
- Temperature Control : Reflux in acetic acid with sodium acetate () improves cyclization and reduces side products .
- Purification : Employ gradient chromatography (e.g., hexane/EtOAc to DCM/MeOH) to isolate intermediates.
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s bioactivity?
- Structural Validation : Perform X-ray crystallography using SHELX () to confirm 3D conformation and compare with docking simulations .
- Functional Assays : Use SPR (surface plasmon resonance) to measure binding affinity if computational models suggest false positives (’s pharmacological testing approach) .
Q. How does the 5-acetylthiophen-2-yl moiety influence biological target interactions compared to other thiophene derivatives?
The acetyl group enhances hydrogen-bond acceptor capacity, improving binding to kinases or GPCRs. shows thiophene derivatives with electron-withdrawing groups (e.g., acetyl) exhibit higher inhibitory activity than alkyl-substituted analogs . Competitive SAR studies using methyl or nitro substituents can validate this hypothesis.
Q. What are critical considerations for designing stability studies under varying pH and temperature conditions?
- pH Stability : Test degradation in buffers (pH 1–10) at 37°C. The carboxamide group may hydrolyze under acidic/basic conditions (’s oxidation/reduction analysis) .
- Thermal Stability : Use TGA/DSC to identify decomposition points. Store lyophilized samples at -20°C to prevent acetyl group hydrolysis.
Q. Table 3: Stability Study Design
| Condition | Parameters | Analytical Method |
|---|---|---|
| Acidic | 0.1 M HCl, 37°C, 24 h | HPLC |
| Thermal | 40–100°C, 48 h | DSC |
Notes
- Methodological answers prioritize experimental design over definitions.
- Advanced questions integrate cross-disciplinary techniques (e.g., crystallography, SPR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
